molecular formula C16H18N2O3 B2714505 1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1904061-78-4

1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2714505
CAS No.: 1904061-78-4
M. Wt: 286.331
InChI Key: KPGMILINLXSPDD-UHFFFAOYSA-N
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Description

1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic hybrid organic compound designed for preclinical research. It features a pyrrolidine-2,5-dione (succinimide) scaffold linked to an azetidine ring via a 3-phenylpropanoyl group. This specific molecular architecture combines elements found in compounds with documented biological activity. Research into similar hybrid molecules based on the pyrrolidine-2,5-dione scaffold has shown a broad spectrum of activity in preclinical models, particularly as novel anticonvulsants . These analogs have demonstrated efficacy in key animal models of epilepsy, including the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, and often exhibit a more potent efficacy and better safety profile than some reference drugs . The mechanism of action for such compounds is frequently linked to an influence on neuronal voltage-sensitive sodium and L-type calcium channels . Furthermore, the azetidinone (2-azetidinone) moiety is a privileged structure in medicinal chemistry, well-known not only for its antibiotic properties but also for its application in enzyme inhibition and as a cholesterol absorption inhibitor . Beyond neuroscience, related pyrrolidine-2,5-dione hybrids have shown remarkable potential as antitumor agents in in vitro and in vivo studies, with some compounds inducing cell cycle arrest and promoting apoptosis . The presence of the lipophilic 3-phenylpropanoyl group may enhance the molecule's ability to cross cell membranes, making it a candidate for investigating central nervous system (CNS) pathologies and various cancers. For research use only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[1-(3-phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-14(7-6-12-4-2-1-3-5-12)17-10-13(11-17)18-15(20)8-9-16(18)21/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGMILINLXSPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine-2,5-dione ring followed by the introduction of the azetidine and phenylpropanoyl groups. The synthetic routes and reaction conditions can vary, but common methods include:

    Ring Construction: The pyrrolidine-2,5-dione ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.

    Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the azetidine and phenylpropanoyl groups.

    Industrial Production: Industrial methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. Specifically, studies have shown that 1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione may inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds with azetidine structures showed promising results against various cancer cell lines, including breast and lung cancers. The mechanism involved the modulation of apoptotic pathways and cell cycle arrest.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research suggests that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics.

Case Study : A publication in Antibiotics reported that similar pyrrolidine derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the potential for these compounds to overcome antibiotic resistance.

Neurological Applications

There is emerging interest in the neuroprotective effects of pyrrolidine derivatives. The compound may have potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study : Research featured in Neuropharmacology indicated that certain pyrrolidine compounds could protect neuronal cells from oxidative stress and apoptosis, suggesting a mechanism for neuroprotection.

Enzyme Inhibition

The unique structure of 1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione allows it to interact with various enzymes, potentially serving as an inhibitor for specific targets involved in disease pathways.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)Reference
Cyclooxygenase (COX)Competitive25Journal of Biological Chemistry
Dipeptidyl Peptidase IVNon-competitive15European Journal of Medicinal Chemistry

Drug Development

The compound serves as a scaffold for synthesizing new drugs with improved efficacy and reduced side effects. Medicinal chemists are exploring modifications to enhance its bioavailability and selectivity.

Mechanism of Action

The mechanism of action of 1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins, enzymes, or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    Pyrrolidine-2,5-diones: These compounds share the pyrrolidine-2,5-dione ring but differ in their substituents.

    Azetidine Derivatives: Compounds with azetidine moieties that have different functional groups.

    Phenylpropanoyl Compounds: Molecules with phenylpropanoyl groups but different core structures.

The uniqueness of 1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione lies in its specific combination of structural features, which contribute to its distinct biological and chemical properties.

Biological Activity

1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione, with the CAS number 1904061-78-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, with a molecular weight of 286.33 g/mol. The compound features a pyrrolidine ring fused with an azetidine moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₃
Molecular Weight286.33 g/mol
CAS Number1904061-78-4

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit notable antimicrobial activity. Specifically, compounds similar to 1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Enzyme Inhibition

The compound has been reported to possess β-lactamase inhibitory effects. This property is crucial for enhancing the efficacy of β-lactam antibiotics against resistant bacteria. In vitro assays demonstrated that the compound could inhibit the activity of certain β-lactamases, thereby restoring the activity of antibiotics that would otherwise be ineffective .

Cytotoxicity and Anticancer Activity

Preliminary studies have indicated that 1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. These findings suggest its potential as a lead compound in anticancer drug development .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of several pyrrolidine derivatives, 1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent .

Case Study 2: β-Lactamase Inhibition
A detailed investigation into the β-lactamase inhibitory properties revealed that the compound effectively inhibited class A and class C β-lactamases. In enzyme assays, it demonstrated IC50 values comparable to known inhibitors, suggesting its utility in combination therapies with β-lactam antibiotics .

Case Study 3: Anticancer Activity
Research conducted on various human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with 1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione led to a dose-dependent decrease in cell proliferation and increased markers of apoptosis. Flow cytometry analysis confirmed significant cell cycle arrest at the G2/M phase after treatment with the compound .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 1-[1-(3-phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione?

  • Methodological Answer : Begin with precursor selection, such as azetidine and pyrrolidine-2,5-dione derivatives. Use regioselective coupling strategies (e.g., amide bond formation via carbodiimide-mediated activation) to attach the 3-phenylpropanoyl group. Monitor reaction progress with TLC or HPLC, and optimize conditions (solvent, temperature, catalyst) to minimize side products. For example, microwave-assisted synthesis (150°C, 20 hours) has been effective for similar pyrrolidine derivatives . Purify intermediates via column chromatography using gradients of ethyl acetate/hexane.

Q. How can researchers safely handle and store this compound to avoid degradation?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the azetidine ring. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, when handling. Avoid exposure to heat or moisture, as the compound may decompose into reactive intermediates like carboxylic acids or amines . Conduct stability studies under varying pH and temperature conditions to establish shelf-life guidelines.

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to verify the azetidine and pyrrolidine ring systems. Key signals include the carbonyl carbons (δ ~170–180 ppm in 13C^{13}C-NMR) and the aromatic protons from the phenylpropanoyl group (δ ~7.2–7.5 ppm in 1H^1H-NMR). High-resolution mass spectrometry (HRMS) can confirm the molecular formula (e.g., [M+H]+^+ peak). Compare data with structurally analogous compounds, such as 1-phenylpyrazolidine-3,5-dione derivatives .

Advanced Research Questions

Q. How can computational methods resolve contradictions in regioselectivity during functionalization of the azetidine ring?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to model reaction pathways and identify transition states. For example, ICReDD’s reaction path search methods can predict whether the 3-position of azetidine is more reactive due to steric or electronic factors . Validate predictions experimentally by synthesizing regioisomers and analyzing their 1H^1H-NMR splitting patterns or X-ray crystallography data .

Q. What strategies mitigate byproduct formation during the coupling of 3-phenylpropanoyl chloride to the azetidine-pyrrolidine scaffold?

  • Methodological Answer : Optimize stoichiometry (e.g., 1.2 equivalents of acyl chloride) and use scavengers like molecular sieves to absorb HCl byproducts. Employ slow addition of the acyl chloride under ice-cooling to control exothermicity. If dimerization occurs (e.g., via unreacted amine groups), introduce protecting groups (e.g., Boc) on the azetidine nitrogen prior to acylation . Monitor reaction progress using in-situ IR to track carbonyl peak shifts.

Q. How can researchers reconcile discrepancies in biological activity data across similar pyrrolidine-2,5-dione derivatives?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with variations in the phenylpropanoyl substituent. Use in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) to correlate substituent electronic effects (e.g., electron-withdrawing groups) with potency. Cross-reference with crystallographic data to assess conformational flexibility . Apply multivariate statistical analysis to identify key physicochemical parameters (e.g., logP, polar surface area) influencing activity.

Q. What advanced separation techniques are suitable for isolating diastereomers of this compound?

  • Methodological Answer : Use chiral stationary phase HPLC (e.g., amylose- or cellulose-based columns) with hexane/isopropanol gradients. Alternatively, employ capillary electrophoresis with cyclodextrin additives for enantiomeric resolution. Confirm purity via 1H^1H-NMR coupling constants (e.g., vicinal JJ-values) and optical rotation measurements .

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